
Dbco-peg24-dbco
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dbco-peg24-dbco: is a bifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) moieties connected by a 24-unit polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation, drug delivery systems, and biomaterial engineering due to its high efficiency and biocompatibility .
準備方法
Synthetic Routes and Reaction Conditions: Dbco-peg24-dbco is synthesized through a series of chemical reactions involving the coupling of DBCO moieties with a PEG spacer. The synthesis typically involves the following steps:
Activation of PEG: The PEG spacer is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling Reaction: The activated PEG is then reacted with DBCO moieties under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS ester.
Large-Scale Coupling: The activated PEG is coupled with DBCO moieties in large reactors under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Dbco-peg24-dbco primarily undergoes copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and biocompatible, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Azides are the primary reagents used in reactions with this compound.
Major Products: The major products formed from these reactions are stable triazole linkages, which are used to conjugate biomolecules, proteins, or other therapeutic agents .
科学的研究の応用
Chemistry: Dbco-peg24-dbco is used in click chemistry for the synthesis of complex molecules and polymers. Its high reactivity and specificity make it a valuable tool in chemical research .
Biology: In biological research, this compound is used for labeling and imaging studies. It enables the precise conjugation of fluorescent probes to biomolecules, facilitating the study of cellular processes .
Medicine: this compound plays a crucial role in drug delivery systems. It is used to attach therapeutic agents to targeting molecules, enhancing the specificity and efficacy of treatments for diseases such as cancer .
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings. Its ability to form stable linkages makes it ideal for creating durable and functional materials .
作用機序
Dbco-peg24-dbco exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO moieties react with azide groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with normal biochemical processes, making it highly suitable for biological applications .
類似化合物との比較
Dbco-peg24-acid: Similar to Dbco-peg24-dbco but with an acid group instead of a second DBCO moiety.
Dbco-peg24-maleimide: Contains a maleimide group that reacts with thiol groups, providing an alternative conjugation strategy.
Dbco-peg24-amido-peg24-dspe: A polyPEG lipid with a terminal DBCO group, used for drug delivery and bioconjugation.
Uniqueness: this compound is unique due to its bifunctional nature, allowing it to form two stable linkages simultaneously. This property makes it highly versatile and efficient for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C88H130N4O28 |
|---|---|
分子量 |
1692.0 g/mol |
IUPAC名 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94) |
InChIキー |
KUNGWBSWTALDTP-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


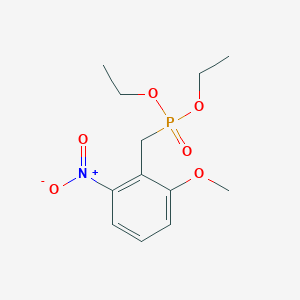
![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
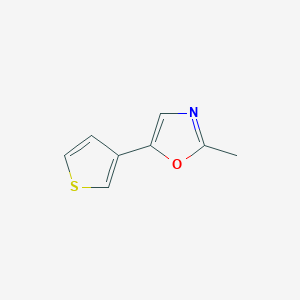
![1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride](/img/structure/B13710368.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
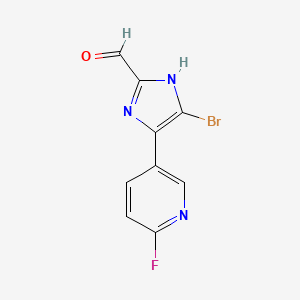
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)
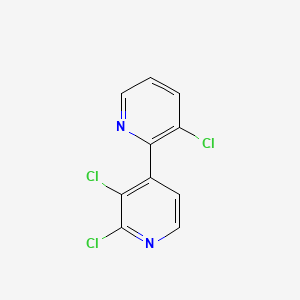



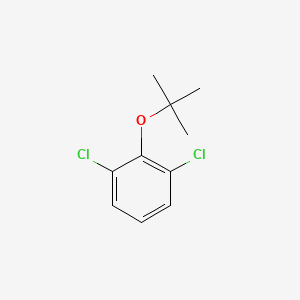
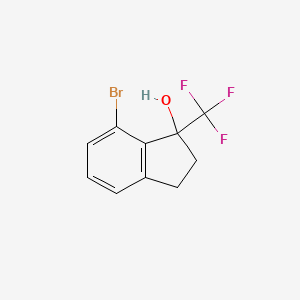
![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)
